
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, hydroxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-methoxybenzoate to introduce the nitro group. This is followed by the hydrolysis of the ester group to form the corresponding carboxylic acid, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-methoxy-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-nitrobenzoate
- Methyl 2-hydroxy-4-nitrobenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 2-hydroxy-3-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61203-55-2 |
|---|---|
Molecular Formula |
C9H9NO6 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-15-8-6(10(13)14)4-3-5(7(8)11)9(12)16-2/h3-4,11H,1-2H3 |
InChI Key |
FWSWUTDYNUWOPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


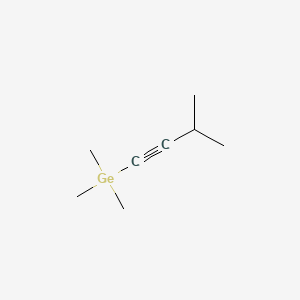
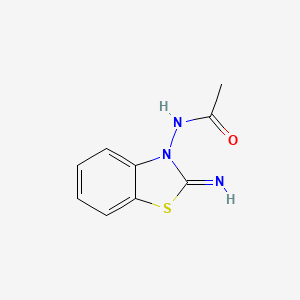
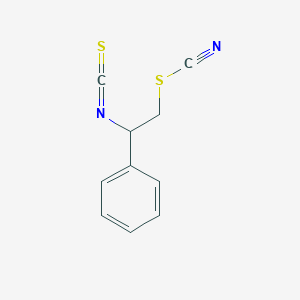
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
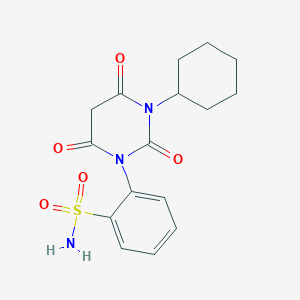
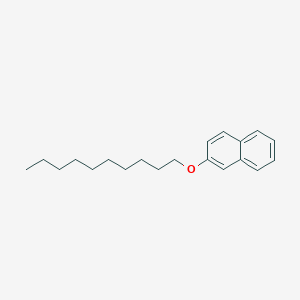

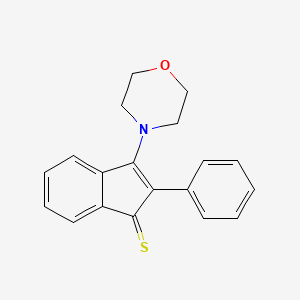
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)
